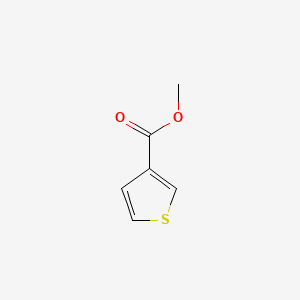

Methyl 3-thiophenecarboxylate

描述

Methyl 3-thiophenecarboxylate (CAS: 22913-26-4) is a thiophene-derived ester with the molecular formula C₆H₆O₂S. It is widely utilized in organic synthesis, particularly as a precursor for metal complexes and bioactive molecules. The compound features a thiophene ring substituted with a methyl ester group at the 3-position, conferring moderate lipophilicity and reactivity suitable for cross-coupling reactions or coordination chemistry. Its applications span materials science, pharmaceuticals, and corrosion inhibition, as evidenced by its role in alkali-metal complexes and antitumor agents .

属性

IUPAC Name |

methyl thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRAEMILTFNZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341583 | |

| Record name | Methyl 3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-26-4 | |

| Record name | 3-Thiophenecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22913-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formation of the Thiophene Grignard Reagent

The reaction begins with 3-bromothiophene, which undergoes magnesium insertion in the presence of an alkyl halide activator. For example, isopropyl bromide enhances magnesium reactivity by removing surface oxides, enabling efficient Grignard formation:

$$

\text{3-Bromothiophene} + \text{Mg} \xrightarrow{\text{THF, i-PrBr}} \text{Thiophene-Mg-Br}

$$

Key Parameters:

Carboxylation and Esterification

The Grignard intermediate reacts with gaseous carbon dioxide at 25–35°C to form thiophene-3-carboxylic acid, which is subsequently esterified with methanol under acidic conditions:

$$

\text{Thiophene-Mg-Br} + \text{CO}_2 \rightarrow \text{Thiophene-3-carboxylic acid} \xrightarrow{\text{MeOH, H}^+} \text{this compound}

$$

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| CO₂ Pressure | 1 atm | 89% conversion |

| Esterification Time | 4–6 h | 95% ester purity |

| Catalyst | H₂SO₄ (5 mol%) | Minimal hydrolysis |

This method achieves an overall yield of 78–82% with >99% purity after distillation.

Direct Esterification of Thiophene-3-Carboxylic Acid

While less common industrially, laboratory-scale esterification remains a straightforward approach. Thiophene-3-carboxylic acid reacts with methanol under Dean-Stark conditions to remove water, driving the equilibrium toward ester formation:

$$

\text{Thiophene-3-COOH} + \text{MeOH} \rightleftharpoons \text{this compound} + \text{H}_2\text{O}

$$

Reaction Conditions:

- Catalyst: Concentrated sulfuric acid (0.5 equiv)

- Temperature: 110°C (reflux)

- Duration: 12–18 h

Limitations:

- Equilibrium-driven, requiring excess methanol (10:1 molar ratio).

- Acid-sensitive substrates may degrade, limiting functional group tolerance.

Cyclocondensation of Mercaptoacetates

Adapting the methodology for methyl 3-amino-2-thiophenecarboxylate synthesis, a cyclocondensation strategy using methyl thioglycolate and acrylonitrile derivatives presents an alternative route:

$$

\text{Methyl thioglycolate} + \text{Acrylonitrile derivative} \rightarrow \text{Thiophene intermediate} \xrightarrow{\text{Oxidation}} \text{this compound}

$$

Critical Steps:

- Cyclization: Sodium methoxide in methanol facilitates ring closure at 0–20°C.

- Oxidation: Selective oxidation of the thiophene intermediate using KMnO₄ in acidic media.

Yield Comparison:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 57 | 92 |

| Oxidation | 68 | 89 |

This route suffers from moderate cumulative yields (∼39%) but provides access to structurally diverse thiophene esters.

Industrial-Scale Process Design

Continuous Flow Carboxylation

Modern plants employ tubular reactors for Grignard carboxylation, enhancing heat transfer and reaction control:

Design Specifications:

- Residence Time: 8–12 minutes

- Throughput: 50–100 kg/h

- CO₂ Utilization Efficiency: 94%

Distillation and Purification

Azeotropic distillation with toluene removes residual methanol, achieving pharmaceutical-grade purity (>99.5%):

| Distillation Stage | Temperature (°C) | Pressure (mmHg) |

|---|---|---|

| Solvent Removal | 65–70 | 760 |

| Product Isolation | 100–102 | 0.1 |

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) enable ester synthesis under mild conditions:

| Parameter | Value |

|---|---|

| Temperature | 35°C |

| Solvent | Solvent-free |

| Conversion | 88% (48 h) |

Photocatalytic Approaches

UV-mediated decarboxylation of β-keto esters shows promise for thiophene ester synthesis but remains at the proof-of-concept stage.

化学反应分析

Types of Reactions: Methyl 3-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiophene-3-carboxylic acid.

Reduction: Reduction reactions can convert it to thiophene-3-methanol.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Thiophene-3-carboxylic acid.

Reduction: Thiophene-3-methanol.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Pharmaceutical Development

Role as a Building Block:

Methyl 3-thiophenecarboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown potential in developing anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The compound's structure allows for modifications that enhance therapeutic efficacy.

Case Study:

Research has indicated that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, compounds synthesized from this precursor have been studied for their effectiveness as inhibitors of specific enzymes involved in cancer progression.

Organic Synthesis

This compound is widely employed as a building block in organic synthesis. It facilitates the production of complex molecules, including heterocycles that are integral to many chemical processes.

Chemical Reactions:

- Oxidation: Converts this compound to thiophene-3-carboxylic acid.

- Reduction: Can be reduced to thiophene-3-methanol.

- Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Oxidation | Thiophene-3-carboxylic acid | Potassium permanganate |

| Reduction | Thiophene-3-methanol | Lithium aluminum hydride |

| Electrophilic Substitution | Substituted thiophene derivatives | Bromine or chlorine |

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals, including fungicides and herbicides. Its effectiveness in pest control contributes to sustainable agricultural practices by minimizing environmental impact.

Application Insights:

The compound's derivatives are designed to target specific pests while reducing toxicity to non-target organisms, thereby enhancing crop protection and yield .

Material Science

This compound is explored in material science for developing conductive polymers and materials. These materials play a significant role in advancements in electronics and energy storage technologies.

Research Findings:

Recent studies have focused on incorporating this compound into polymer matrices to improve electrical conductivity and stability under operational conditions. This application is particularly relevant for organic solar cells and other electronic devices .

Biochemical Research

The compound is also valuable in biochemical research, where it aids in the study of enzyme mechanisms and metabolic pathways. Its derivatives can serve as probes or inhibitors in various biochemical assays.

Example Application:

In studies aimed at understanding metabolic pathways in cancer cells, this compound derivatives have been used to inhibit specific enzymes, providing insights into potential therapeutic targets .

作用机制

The mechanism of action of methyl 3-thiophenecarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific derivative and its target .

相似化合物的比较

Comparison with Similar Thiophene Carboxylate Derivatives

The structural and functional nuances of methyl 3-thiophenecarboxylate become apparent when compared to related thiophene esters and carboxylates. Below is a systematic analysis:

Structural and Functional Group Variations

Key Observations:

- Substituent Position and Reactivity: this compound’s 3-ester group contrasts with derivatives like ethyl 2-amino-4-bromo analogs , where substituents at the 2-position alter electronic distribution, enhancing nucleophilicity for cross-coupling reactions.

- Bioactivity: F8’s dimethylamino and propynoyl groups enable dual inhibition of angiogenesis and P-glycoprotein efflux pumps, a pharmacological advantage over simpler esters like this compound .

生物活性

Methyl 3-thiophenecarboxylate (MTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with MTC, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C6H6O2S

- Molecular Weight : 142.17 g/mol

- CAS Number : 22288-78-4

- Density : 1.1 g/cm³

- Boiling Point : 334°C

- Melting Point : 62°C

This compound has been shown to interact with various biological pathways, primarily through modulation of cyclic nucleotide signaling. Research indicates that derivatives of thiophenecarboxylates can suppress cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in different cell lines, suggesting a role as phosphodiesterase inhibitors .

Biological Activities

-

Antimicrobial Activity :

- MTC exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Effects :

- MTC has been reported to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.

-

Cytotoxicity and Antitumor Activity :

- Research has shown that MTC can induce apoptosis in cancer cell lines, suggesting potential use as an antitumor agent. The compound's ability to affect cell cycle regulation and induce cell death pathways has been documented in several studies.

-

Neuroprotective Effects :

- Preliminary studies indicate that MTC may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and reduce neuronal apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of MTC against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 32 |

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by lipopolysaccharide (LPS), MTC treatment resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.

| Treatment Group | TNF-α Level (pg/mL) |

|---|---|

| Control | 150 |

| MTC | 80 |

Structure-Activity Relationship (SAR)

The biological activity of MTC can be attributed to its thiophene ring structure, which is known to enhance lipophilicity and facilitate membrane permeability. Variations in substituents on the thiophene ring can significantly alter its pharmacological profile.

常见问题

Q. Optimization strategies :

- Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂) to minimize side reactions .

- Purify via reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >95% purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry and esterification. For example, methyl esters typically show singlets near δ 3.8 ppm (¹H) and ~166 ppm (¹³C) .

- Example : Methyl 2-aminothiophene-3-carboxylate exhibits distinct NH₂ (δ 3.78 ppm) and C=O (166.4 ppm) signals .

IR Spectroscopy :

Chromatography :

- HPLC : Monitor purity using C18 columns and UV detection .

X-ray Crystallography :

Advanced: How does this compound function as a ligand in metal complexes, and what are its implications for materials science?

Methodological Answer:

this compound’s thiophene ring and ester group enable coordination with transition metals (e.g., Mn, rare earths). Key applications:

- Corrosion Inhibition : Rare-earth 3-thiophenecarboxylate complexes exhibit lower corrosion rates compared to sodium salts due to stronger metal-substrate interactions .

- Anticancer Agents : Trinuclear Mn complexes with 3-thiophenecarboxylate ligands show structural stability and potential DNA/protein binding .

Q. Synthesis Protocol :

- React this compound with metal salts (e.g., MnCl₂) in ethanol/water.

- Characterize via single-crystal XRD (OLEX2) and TGA to assess thermal stability .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Discrepancies in biological data (e.g., antibacterial vs. anticancer effects) arise from:

Q. Resolution Strategies :

Structure-Activity Relationship (SAR) Studies :

- Compare derivatives like Methyl 3-amino-4-methylthiophene-2-carboxylate (antibacterial) vs. Methyl 5-phenylthiophene-2-carboxylate (anticancer) .

Mechanistic Profiling :

Basic: What are the crystallographic parameters and refinement tools for this compound derivatives?

Methodological Answer:

For crystal structure determination:

Q. Example Parameters :

Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to identify electron-rich sites (e.g., C-4/C-5 positions on thiophene) prone to nitration or halogenation .

- Hammett Constants : Use σ values to predict substituent effects on reaction rates (e.g., electron-withdrawing esters direct electrophiles to C-5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。